1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities. Pyrazole derivatives have gained attention in medicinal chemistry for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

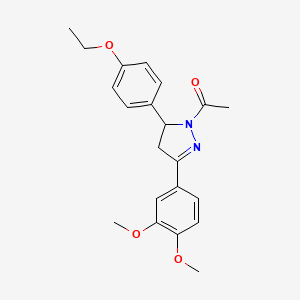

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole ring, which is a five-membered heterocycle known for its biological significance. The presence of methoxy and ethoxy groups enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Notably:

- In vitro Studies : The compound demonstrated antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values were reported to be in the range of 10-20 µM, indicating moderate activity compared to established anticancer agents .

- In vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary studies have demonstrated that this pyrazole derivative possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. In this case:

- Methoxy Groups : The presence of methoxy substituents on the phenyl rings enhances solubility and bioavailability.

- Ethoxy Substituent : This group contributes to the compound's overall hydrophobicity, which is critical for membrane permeability and interaction with biological targets .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with varying doses showed significant tumor regression compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors, supporting its role as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers in serum and tissue samples. This suggests that it may serve as a potential anti-inflammatory drug candidate .

科学的研究の応用

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can possess significant anti-inflammatory properties. In vitro studies have shown that 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can inhibit pro-inflammatory cytokines and enzymes associated with inflammatory pathways.

Analgesic Effects

Similar to other compounds in the pyrazole class, this compound has been evaluated for its analgesic effects. Experimental models suggest that it may reduce pain responses through modulation of pain pathways in the central nervous system.

Anticancer Potential

The compound has shown promise in preliminary studies as an anticancer agent. It appears to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by functionalization with various aromatic groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers administered varying doses of the compound to murine models with induced inflammation. Results indicated a dose-dependent reduction in inflammatory markers compared to control groups.

Case Study 2: Analgesic Activity

A study involving pain models demonstrated that administration of the compound resulted in significant pain relief comparable to standard analgesics. Behavioral assessments showed reduced sensitivity to painful stimuli after treatment.

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. Further investigations into its mechanism of action suggested interference with cell cycle progression .

Data Tables

化学反応の分析

Nucleophilic Addition at the Ketone Group

The acetyl group undergoes nucleophilic additions, forming derivatives critical for pharmacological applications.

Oxime Formation

Reaction with hydroxylamine hydrochloride in basic conditions yields oxime derivatives:

Reaction Conditions :

Example :

This compound+NH2OH→Oxime derivative

Spectral Confirmation :

Condensation Reactions

The ketone participates in condensation with amines to form Schiff bases.

Cyclocondensation to Heterocycles

The compound serves as a precursor for synthesizing fused heterocyclic systems.

Thiazolidinone Formation

Reaction with 2-Mercaptosuccinic Acid :

Example :

Schiff base+HS-CH(COOH)CH2COOH→Thiazolidinone+H2O

Key Data :

-

IR: ν(C=O) at 1742 cm−1 (thiazolidinone), 1682 cm−1 (carboxylic acid)

-

1H NMR: Thiazole protons at δ 3.91–3.96 ppm (dd), carboxylic acid proton at δ 11.0 ppm

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups undergo electrophilic substitution.

Nitration and Halogenation

Reactivity Trends :

-

Methoxy and ethoxy groups activate the aryl rings toward electrophiles.

-

Predominant substitution at para/ortho positions due to steric hindrance from the pyrazole ring.

Example (Nitration) :

Compound+HNO3/H2SO4→Nitro-substituted derivative

Spectral Data for Analogs :

Ketone Reduction

LiAlH4_44-Mediated Reduction :

Example :

Ketone+LiAlH4→1-(Pyrazolyl)ethanol

Yield : 88% for diphenyl analogs

Pyrazole Ring Oxidation

IBX Oxidation :

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Additions : The ketone’s electrophilic carbonyl carbon attracts nucleophiles like hydroxylamine or amines, forming tetrahedral intermediates .

-

Cyclocondensations : Thiazole/thiazolidinone formation proceeds via nucleophilic attack of thiols on imine or carbonyl groups, followed by cyclization .

-

Steric Effects : Bulky substituents on the pyrazole ring hinder reactions at the 3- and 5-positions, directing reactivity to the ketone or aryl groups.

特性

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-5-27-17-9-6-15(7-10-17)19-13-18(22-23(19)14(2)24)16-8-11-20(25-3)21(12-16)26-4/h6-12,19H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHZDDMILKGADQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。